![molecular formula C13H15I B2779681 1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287318-69-6](/img/structure/B2779681.png)
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane
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Description
“1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP), a highly strained molecule . BCPs have been demonstrated to be bioisosteres of the phenyl ring . They have found increased use in the pharmaceutical industry due to their unique structure .
Molecular Structure Analysis
BCPs are highly strained carbocycles . They have a unique structure that has fascinated the chemical community for decades . The structure of BCPs has been used as an unusual bioisostere for a phenyl ring .Chemical Reactions Analysis
Enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalysed by the chiral dirhodium complex, Rh2(TCPTAD)4, were employed to forge new C–C bonds at the tertiary position of a variety of BCPs . This work also establishes that highly strained molecules can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .Physical And Chemical Properties Analysis
BCPs are highly strained molecules due to the close proximity of nonbonded bridgehead carbons . They often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-2-10-5-3-4-6-11(10)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOBLGXKQXZFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane |
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